molecular formula C10H10Cl2O2 B6210753 3-[(3,4-dichlorophenyl)methyl]oxetan-3-ol CAS No. 2106479-40-5

3-[(3,4-dichlorophenyl)methyl]oxetan-3-ol

Cat. No. B6210753
CAS RN: 2106479-40-5
M. Wt: 233.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,4-dichlorophenyl)methyl]oxetan-3-ol, also known as 3-Methyloxetan-3-ol (3M3O) is an organic compound with a variety of applications in scientific research. It is a mono-substituted oxetane compound, with a 3,4-dichlorophenyl group attached to a methyl group on the oxetane ring. 3M3O has a wide range of applications in biochemical, physiological, and pharmacological research, due to its unique properties.

Scientific Research Applications

3M3O has a wide range of applications in scientific research, due to its unique properties. It has been used in biochemical, physiological, and pharmacological research, as well as in the study of enzymes, proteins, and other biological molecules. For example, 3M3O has been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. It has also been used to study the binding of drugs to receptor sites. Additionally, 3M3O has been used in the study of drug metabolism and drug-drug interactions.

Mechanism of Action

The mechanism of action of 3M3O is not fully understood. However, it is known that 3M3O binds to cytochrome P450 in the liver, which is the enzyme responsible for metabolizing drugs and other compounds. This binding triggers a cascade of reactions that leads to the metabolism of the drug or compound. Additionally, 3M3O has been shown to bind to other proteins and enzymes, such as the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3M3O are not fully understood. However, it has been shown to have a number of effects on the body. For example, 3M3O has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Inhibition of this enzyme can lead to an increase in the levels of neurotransmitters in the brain, which can have a variety of effects on mood and behavior. Additionally, 3M3O has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The use of 3M3O in lab experiments has a number of advantages and limitations. One of the main advantages of using 3M3O is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively non-toxic and has a low risk of causing adverse reactions. However, there are some limitations to using 3M3O in lab experiments. For example, 3M3O is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, 3M3O is not very stable in the presence of light or oxygen, so it must be stored and handled carefully.

Future Directions

There are a number of potential future directions for the use of 3M3O in scientific research. For example, further research could be conducted on the biochemical and physiological effects of 3M3O, as well as its potential therapeutic applications. Additionally, further research could be conducted on the mechanism of action of 3M3O and its interactions with other proteins and enzymes. Additionally, further research could be conducted on the synthesis of 3M3O and its potential applications in the pharmaceutical industry. Finally, further research could be conducted on the safety and toxicity of 3M3O and its potential uses in the food and beverage industry.

Synthesis Methods

3M3O can be synthesized using a number of methods. One of the most common methods is the reaction of 3,4-dichlorophenylmethyl bromide with trimethyloxonium tetrafluoroborate in the presence of a base, such as sodium hydroxide. This reaction yields 3M3O as the primary product, with a yield of around 80%. Other methods of synthesis include the reaction of 3,4-dichlorophenylmethyl bromide with aqueous sodium hydroxide and the reaction of 3,4-dichlorophenylmethyl chloride with trimethyloxonium tetrafluoroborate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(3,4-dichlorophenyl)methyl]oxetan-3-ol involves the conversion of 3,4-dichlorobenzyl chloride to the corresponding oxetane derivative through a nucleophilic substitution reaction with an alcohol. The resulting oxetane derivative is then hydrolyzed to yield the final product.", "Starting Materials": [ "3,4-dichlorobenzyl chloride", "Alcohol (e.g. methanol, ethanol, etc.)", "Base (e.g. sodium hydroxide, potassium hydroxide, etc.)", "Water" ], "Reaction": [ "Step 1: Dissolve 3,4-dichlorobenzyl chloride in anhydrous alcohol.", "Step 2: Add a catalytic amount of base to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with an organic solvent.", "Step 4: Concentrate the organic layer and purify the resulting oxetane derivative by column chromatography.", "Step 5: Hydrolyze the oxetane derivative by refluxing with aqueous acid (e.g. hydrochloric acid) to yield 3-[(3,4-dichlorophenyl)methyl]oxetan-3-ol.", "Step 6: Purify the final product by recrystallization or column chromatography." ] }

CAS RN

2106479-40-5

Product Name

3-[(3,4-dichlorophenyl)methyl]oxetan-3-ol

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.